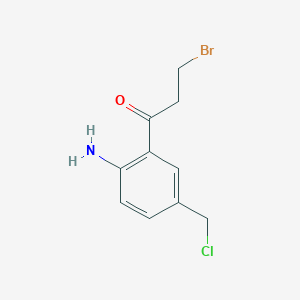

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

Description

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a halogenated aromatic ketone derivative characterized by a bromopropanone backbone attached to a substituted phenyl ring. The phenyl ring features an amino group at the ortho position and a chloromethyl substituent at the para position.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[2-amino-5-(chloromethyl)phenyl]-3-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2 |

InChI Key |

KJWXHDJCAASITN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCl)C(=O)CCBr)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives like azides or thiocyanates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Halogen Position: Bromine at the propanone chain (target compound) vs. bromine on the phenyl ring (e.g., compound 24 in ) alters electrophilic reactivity. The former may favor nucleophilic substitution at the bromopropanone site, while the latter directs reactivity to the aromatic ring.

- Chloromethyl vs. Methylsulfanyl : The chloromethyl group (target compound) offers a site for nucleophilic displacement, whereas methylsulfanyl (compound in ) provides a thioether linkage for oxidation or alkylation.

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a bromopropanone moiety linked to an amino-substituted chloromethyl phenyl group. Its structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups capable of forming hydrogen bonds and participating in nucleophilic reactions.

Biological Activity Overview

The biological activity of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one has been investigated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating the compound's efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), it demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 µg/mL to 16 µg/mL, indicating potent activity against these strains .

Table 1: Antimicrobial Activity of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| MRSA | ≤0.5 |

| Escherichia coli | >200 |

| Candida albicans | Not effective |

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that it inhibits the growth of various cancer cell lines, including colon and ovarian cancer cells . The mechanism of action is believed to involve the modulation of key enzymes involved in cancer cell proliferation.

Case Study: Anticancer Effects

A study highlighted the effectiveness of 1-(2-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one against HT29 colon cancer cells, where it exhibited a significant reduction in cell viability at concentrations below 10 µM. The compound's interaction with dihydrofolate reductase (DHFR) was identified as a critical pathway influencing its anticancer effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, while the chloromethyl group may participate in covalent bonding with nucleophilic residues.

- Cell Membrane Interaction : The lipophilicity of the compound allows it to penetrate cell membranes effectively, facilitating its interaction with intracellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.